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Compound of Interest

Compound Name: 5-Nitroso-2,4,6-triaminopyrimidine

Cat. No.: B018466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic routes to Triamterene, a

potassium-sparing diuretic. The comparison focuses on the starting materials, reaction yields,

and detailed experimental protocols. All quantitative data is summarized for ease of

comparison, and the logical flow of each synthesis is visualized.

Data Presentation
The following table summarizes the key quantitative data for two prominent synthesis routes of

Triamterene.
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Synthesis
Route

Starting
Material(s)

Key
Intermediate(s)

Reagents Yield (%)

Route 1

2,4,6-

Triaminopyrimidi

ne, Benzyl

Cyanide

5-Nitroso-2,4,6-

triaminopyrimidin

e

Nitric Acid,

Sodium

Methoxide

85.7%[1]

Route 2

2,4,5,6-

Tetraaminopyrimi

dine,

Phenylglyoxal

- -

Yield not

specified in

literature, but is a

known pteridine

synthesis

method.

Experimental Protocols
Route 1: From 2,4,6-Triaminopyrimidine and Benzyl
Cyanide
This widely utilized industrial method involves a two-step process starting with the nitrosation of

2,4,6-triaminopyrimidine, followed by a condensation reaction.

Step 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

The synthesis of the starting material, 2,4,6-triaminopyrimidine, can be achieved by reacting

guanidine with malonodinitrile[1]. The subsequent nitrosation is a critical step. In a typical

procedure, 2,4,6-triaminopyrimidine is dissolved in an aqueous acidic medium, such as acetic

acid, and treated with a solution of sodium nitrite at a controlled temperature, generally

between 0-20°C. The resulting 5-nitroso-2,4,6-triaminopyrimidine precipitates as a stirrable

slurry.

Step 2: Synthesis of Triamterene

The final condensation step to yield Triamterene is outlined in Chinese patent

CN106967069A[1].
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To a reaction vessel, add 400 kg of N,N-dimethylacetamide (DMAC), 100 kg of 5-nitroso-
2,4,6-triaminopyrimidine, 120 kg of phenylacetonitrile (benzyl cyanide), and 5 kg of solid

sodium hydroxide.

The mixture is stirred at 20-30°C.

A solution of sodium ethoxide in ethanol (37 kg) is added dropwise over 1-2 hours.

The reaction mixture is then slowly heated to 90-100°C and maintained at this temperature

for 5 hours.

After cooling to 30°C, the crude Triamterene is collected by filtration.

The crude product is purified by recrystallization from DMAC. 1200 kg of DMAC is used to

dissolve the crude product by heating to 110-120°C. The solution is filtered while hot.

The filtrate is cooled to 20-25°C to allow for crystallization.

The purified Triamterene is collected by filtration and dried, yielding 140.8 kg of product with

a purity of 99.64%[1]. This corresponds to an overall yield of 85.7%.

Route 2: From 2,4,5,6-Tetraaminopyrimidine and
Phenylglyoxal
This route utilizes the well-established Gabriel-Isay synthesis for the formation of the pteridine

ring system.

Step 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine

The key starting material, 2,4,5,6-tetraaminopyrimidine, is typically produced by the reduction

of 5-nitroso-2,4,6-triaminopyrimidine. Several reduction methods have been reported with

varying yields.

Using Sodium Dithionite: The reduction of the nitroso intermediate with sodium dithionite in

water at 60-70°C yields 2,4,5,6-tetraaminopyrimidine sulfite with yields ranging from 50-80%

[2]. One specific example reports a 51% yield of the sulfite salt[2].
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Using Zinc Dust: A process described in US Patent 4,247,693 involves the reduction of 5-
nitroso-2,4,6-triaminopyrimidine with zinc dust in the presence of an acid. This method is

reported to produce 2,4,5,6-tetraaminopyrimidine sulfate in yields of 82.5% to 88.5%[3].

Step 2: Synthesis of Triamterene

The synthesis of Triamterene proceeds via the condensation of 2,4,5,6-tetraaminopyrimidine

with phenylglyoxal. While this is a known and direct method for forming the 6-phenylpteridine

core of Triamterene, specific yield data for this particular reaction is not readily available in the

reviewed literature. The general procedure involves reacting equimolar amounts of the two

starting materials in a suitable solvent, often with heating. The product typically precipitates

from the reaction mixture upon cooling.

Mandatory Visualization
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Caption: Comparison of two synthetic routes to Triamterene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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